Cas no 1505586-29-7 ((5-fluoro-2-methoxyphenyl)methanesulfonyl chloride)

(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- Benzenemethanesulfonyl chloride, 5-fluoro-2-methoxy-
- (5-fluoro-2-methoxyphenyl)methanesulfonyl chloride
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- インチ: 1S/C8H8ClFO3S/c1-13-8-3-2-7(10)4-6(8)5-14(9,11)12/h2-4H,5H2,1H3
- InChIKey: PNKBVDGJHIQZCQ-UHFFFAOYSA-N
- ほほえんだ: C1(CS(Cl)(=O)=O)=CC(F)=CC=C1OC
(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-141078-2.5g |
(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |
1505586-29-7 | 95% | 2.5g |
$2127.0 | 2023-02-15 | |
Enamine | EN300-141078-100mg |
(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |
1505586-29-7 | 95.0% | 100mg |
$376.0 | 2023-09-30 | |
Enamine | EN300-141078-10000mg |
(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |
1505586-29-7 | 95.0% | 10000mg |
$4667.0 | 2023-09-30 | |
1PlusChem | 1P01ADDF-500mg |
(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |
1505586-29-7 | 95% | 500mg |
$977.00 | 2025-03-19 | |
Aaron | AR01ADLR-500mg |
(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |
1505586-29-7 | 95% | 500mg |
$1190.00 | 2025-02-09 | |
Enamine | EN300-141078-50mg |
(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |
1505586-29-7 | 95.0% | 50mg |
$252.0 | 2023-09-30 | |
Enamine | EN300-141078-1000mg |
(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |
1505586-29-7 | 95.0% | 1000mg |
$1086.0 | 2023-09-30 | |
A2B Chem LLC | AV62707-500mg |
(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |
1505586-29-7 | 95% | 500mg |
$927.00 | 2024-04-20 | |
A2B Chem LLC | AV62707-100mg |
(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |
1505586-29-7 | 95% | 100mg |
$431.00 | 2024-04-20 | |
A2B Chem LLC | AV62707-250mg |
(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |
1505586-29-7 | 95% | 250mg |
$602.00 | 2024-04-20 |
(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
(5-fluoro-2-methoxyphenyl)methanesulfonyl chlorideに関する追加情報
Introduction to (5-Fluoro-2-methoxyphenyl)methanesulfonyl Chloride (CAS No. 1505586-29-7)
(5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride (CAS No. 1505586-29-7) is a versatile and highly reactive organic compound that has gained significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound, also known as 5-fluoro-2-methoxybenzyl sulfonyl chloride, is a valuable building block for the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties and reactivity.
The structure of (5-fluoro-2-methoxyphenyl)methanesulfonyl chloride consists of a fluorinated and methoxylated benzene ring attached to a sulfonyl chloride group. The presence of the fluorine atom and the methoxy group imparts specific electronic and steric effects, making this compound particularly useful in the design and synthesis of bioactive molecules. The sulfonyl chloride functionality is highly reactive, enabling it to participate in a wide range of chemical reactions, including nucleophilic substitution, which is crucial for the formation of sulfonamide derivatives.
Recent research has highlighted the importance of (5-fluoro-2-methoxyphenyl)methanesulfonyl chloride in the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* reported the use of this compound as a key intermediate in the synthesis of potent inhibitors of protein kinases, which are implicated in various diseases such as cancer and inflammatory disorders. The ability to fine-tune the electronic properties of the molecule through strategic functionalization has been shown to enhance the potency and selectivity of these inhibitors.
In addition to its applications in medicinal chemistry, (5-fluoro-2-methoxyphenyl)methanesulfonyl chloride has also found utility in the agrochemical industry. A recent publication in *Pesticide Biochemistry and Physiology* described its use in the synthesis of herbicides with improved efficacy and reduced environmental impact. The unique combination of fluorine and methoxy groups provides enhanced stability and bioavailability, making it an attractive candidate for the development of next-generation agrochemicals.
The synthesis of (5-fluoro-2-methoxyphenyl)methanesulfonyl chloride typically involves several steps, starting from commercially available starting materials. One common approach involves the reaction of 5-fluoro-2-methoxybenzyl alcohol with thionyl chloride or another suitable chlorinating agent. The resulting product can then be further functionalized to introduce additional substituents or modified to achieve desired properties. Recent advancements in green chemistry have led to more environmentally friendly synthetic methods, reducing waste and improving overall efficiency.
The safety and handling of (5-fluoro-2-methoxyphenyl)methanesulfonyl chloride require careful consideration due to its reactivity and potential hazards. It is important to follow standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats. Additionally, proper ventilation is essential when working with this compound to minimize exposure to potentially harmful vapors.
In conclusion, (5-fluoro-2-methoxyphenyl)methanesulfonyl chloride (CAS No. 1505586-29-7) is a valuable reagent with a wide range of applications in both medicinal chemistry and agrochemical research. Its unique chemical structure and reactivity make it an essential tool for scientists working on the development of new therapeutic agents and agricultural products. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in these fields.
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